![molecular formula C23H21ClN2O2 B2752724 1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole CAS No. 537009-17-9](/img/structure/B2752724.png)

1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

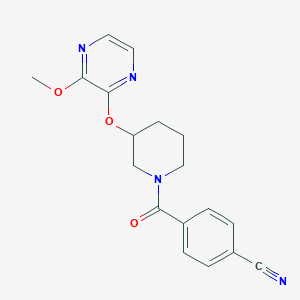

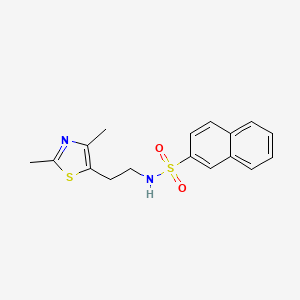

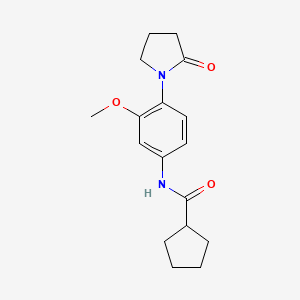

“1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole” is a benzimidazole derivative with the molecular formula C23H21ClN2O2 . It is structurally similar to other benzimidazole compounds and has been studied for its potential therapeutic and medicinal applications.

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, which is a bicyclic compound consisting of fused benzene and imidazole rings. It also contains a 4-chlorophenoxy propyl group and a phenoxymethyl group attached to the benzimidazole core .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole, including those similar in structure to 1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole, have significant antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against bacterial and fungal strains. For instance, studies have shown that novel heterocycles derived from benzimidazole exhibit broad-spectrum antimicrobial activity against common bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans and Aspergillus niger (Padalkar et al., 2014).

Neuropeptide Y Y1 Receptor Antagonists

A notable application in pharmacological research involves the synthesis of benzimidazole derivatives aimed at developing selective neuropeptide Y (NPY) Y1 receptor antagonists. These compounds are explored for their potential in treating obesity, with modifications to the benzimidazole structure affecting their affinity for the Y1 receptor. This line of research provides insights into the structural requirements for enhancing the activity of benzimidazole derivatives as Y1 receptor antagonists, showcasing their utility in the development of antiobesity drugs (Zarrinmayeh et al., 1998).

DNA Topoisomerase I Inhibitors

Another area of interest is the investigation of 1H-benzimidazole derivatives as inhibitors of mammalian DNA topoisomerase I, an enzyme critical for DNA replication and cell division. Such studies are fundamental in cancer research, where the inhibition of topoisomerase I activity can lead to the development of potential anticancer agents. Compounds synthesized from benzimidazole derivatives have shown varying degrees of topoisomerase I inhibition, indicating their potential for further exploration as therapeutic agents (Alpan et al., 2007).

Synthesis of Novel Heterocycles

Benzimidazole derivatives also serve as key intermediates in the synthesis of various novel heterocycles, which have applications ranging from pharmaceuticals to materials science. Techniques involving the condensation of aldehydes and phenylenediamines in the presence of catalysts have been developed to efficiently produce benzimidazole, benzoxazole, and benzothiazole derivatives. These methods emphasize the versatility of benzimidazole derivatives in facilitating the synthesis of complex heterocyclic compounds with potential utility in diverse scientific fields (Bardajee et al., 2016).

Zukünftige Richtungen

Benzimidazole derivatives, including this compound, continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring the therapeutic potential of this compound, optimizing its synthesis process, and investigating its mechanism of action.

Wirkmechanismus

Target of Action

, which are known to target tubulin in parasites, inhibiting their growth .

Result of Action

This compound has shown potential as an antifungal, antitumor, and antiviral agent. It has exhibited good to potent antiproliferative activity against various cancer cell lines . Additionally, it has shown moderate activity against various bacteria and fungi .

Eigenschaften

IUPAC Name |

1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O2/c24-18-11-13-20(14-12-18)27-16-6-15-26-22-10-5-4-9-21(22)25-23(26)17-28-19-7-2-1-3-8-19/h1-5,7-14H,6,15-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUOGXKUENZCNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4-Chlorophenoxy)propyl]-2-(phenoxymethyl)benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Methoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2752643.png)

![Methyl 4-(3-methoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2752649.png)

![5-methyl-N-[2-(4-methylphenyl)ethyl]-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2752653.png)

![2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide](/img/structure/B2752655.png)

![N-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2752664.png)